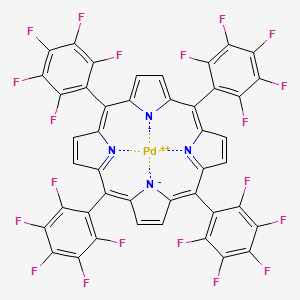

PdTFPP

説明

Significance of Metalloporphyrins in Advanced Chemical Systems

Metalloporphyrins, a class of organic compounds featuring a metal ion coordinated within a porphyrin ring, are ubiquitous in nature, playing critical roles in vital biological processes such as photosynthesis (chlorophyll), oxygen transport (hemoglobin), and oxygen activation (cytochrome). nih.govresearchgate.net Their significance extends beyond biological systems into diverse areas of advanced chemistry and materials science. nih.govresearchgate.netmdpi.com

The unique properties of metalloporphyrins, including their extended π-electron systems and inherent stability, make them attractive for various technological applications. nih.gov They are explored as components in organic metals, molecular wires, and other molecular electronic devices. nih.govmdpi.com Furthermore, metalloporphyrins serve as excellent catalysts for a range of chemical transformations, including oxidation reactions and the synthesis of conducting polymers. ajchem-a.comresearchgate.netrsc.org Their ability to stabilize metal ions in unusual oxidation states and participate in electron transfer processes contributes to their versatile catalytic activity. ajchem-a.com The structural similarity of metalloporphyrins to enzyme active sites also contributes to their utility as biomimetic catalysts. ajchem-a.comresearchgate.net In medicine, metalloporphyrins are investigated for applications such as photodynamic therapy and as contrast agents. nih.govresearchgate.netmdpi.com The ability to tune the properties of metalloporphyrins by altering the central metal, its oxidation state, or the peripheral substituents on the porphyrin structure is a key factor in their broad applicability. researchgate.net

Overview of PdTFPP's Role in Specific Research Domains

This compound, a specific example of a synthetic metalloporphyrin, is particularly recognized for its photophysical characteristics, notably its strong phosphorescence at ambient temperature and relatively long phosphorescence lifetime. acs.orgmedchemexpress.comacs.orgmdpi.com These properties make it exceptionally well-suited for applications in optical sensing, particularly for oxygen. acs.orgacs.orgmdpi.commdpi.comwarwick.ac.ukosu.edunih.govrsc.orgacs.orgresearchgate.netmdpi.comacs.org

The mechanism of oxygen sensing utilizing this compound is typically based on the principle of dynamic luminescence quenching. Gaseous or dissolved oxygen interacts with the excited triplet state of this compound, leading to a decrease in luminescence intensity and a shortening of the phosphorescence lifetime. osu.edursc.org This quenching effect is concentration-dependent, allowing for the quantitative determination of oxygen levels. rsc.org

Research highlights the use of this compound in various oxygen sensor designs, including those embedded in polymeric matrices, sol-gels, and nanofibers. acs.orgmdpi.commdpi.comwarwick.ac.ukosu.eduacs.orgresearchgate.net The incorporation of this compound into different matrix materials influences the sensor's sensitivity and response characteristics. For instance, studies have shown that embedding this compound in porous silica nanoparticles within a sol-gel matrix can significantly enhance sensitivity compared to sol-gel or polymer matrices alone, attributed to the increased surface area and improved oxygen diffusivity. mdpi.com

This compound's photostability and resistance to oxidation, partly due to the presence of fluorine atoms on the phenyl groups, are advantageous for long-term sensor performance. medchemexpress.commdpi.com While other phosphorescent dyes like platinum(II) porphyrins are also used in oxygen sensing, this compound is often preferred for its long lifetime, which can offer higher resolution in certain sensing techniques. acs.orgmdpi.com

Beyond oxygen sensing, palladium porphyrin complexes, including those with pentafluorophenyl substituents, have been explored as catalysts. A robust Palladium(II)-Porphyrin complex has been reported as a catalyst for visible light-induced oxidative C-H functionalization, indicating the potential of this class of compounds in photocatalysis. frontierspecialtychemicals.com this compound also functions as an effective singlet oxygen sensitizer. mdpi.commedchemexpress.com

Detailed research findings on this compound-based oxygen sensors often involve characterizing their sensitivity using parameters like the Stern-Volmer constant (KSV) and the ratio of luminescence intensity or lifetime in the absence and presence of oxygen (I₀/I or τ₀/τ). These parameters quantify the degree of quenching by oxygen.

Here are some illustrative data points from research on this compound-based oxygen sensors:

| Matrix Material | Sensitivity Metric (e.g., I₀/I₁₀₀%O₂) | Stern-Volmer Constant (KSV) | Reference |

| Sol-gel matrix | ~7 (IN₂/I₂₅%O₂) | - | mdpi.com |

| Polymeric matrix | ~7 (IN₂/I₂₅%O₂) | - | mdpi.com |

| Porous silica nanoparticles in sol-gel matrix | ~386 (IN₂/I₁₀₀%O₂) | - | mdpi.com |

| PSU-PCL fibers | 106.7 (I₀/I₁₀₀) | - | acs.org |

| Polystyrene (PS) | - | Proportional to τ₀ (1007 μs in PS) | acs.org |

Note: Sensitivity metrics and conditions vary across studies.

These findings underscore this compound's prominence as a key luminophore in the development of advanced optical oxygen sensors with tailored properties depending on the matrix and sensor design. Its photophysical attributes and stability make it a valuable material for ongoing research in sensing and other photochemistry-related fields.

特性

分子式 |

C44H8F20N4Pd |

|---|---|

分子量 |

1078.9 g/mol |

IUPAC名 |

palladium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide |

InChI |

InChI=1S/C44H8F20N4.Pd/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8H;/q-2;+2 |

InChIキー |

GRRRJZUTYPIXFO-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Pd+2] |

正規SMILES |

C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Pd+2] |

製品の起源 |

United States |

Synthesis and Chemical Derivatization Methodologies for Pdtfpp

Porphyrin Macrocycle Formation and Palladium(II) Metalation Strategies

The synthesis of PdTFPP involves two primary stages: the formation of the free-base porphyrin macrocycle, 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin (H₂TFPP), followed by the insertion of the palladium(II) ion into the porphyrin core.

Condensation Pathways for Free-Base Porphyrin Precursors

The free-base porphyrin precursor, H₂TFPP, is typically synthesized through condensation reactions involving pyrrole and pentafluorobenzaldehyde. evitachem.commdpi.com One widely recognized method for porphyrin synthesis is the acid-catalyzed condensation of pyrrole with aldehydes. assumption.edu This approach is highly reproducible and versatile, allowing for the use of various aldehydes to synthesize meso-substituted porphyrins. assumption.edu For H₂TFPP, this involves the condensation of pyrrole with pentafluorobenzaldehyde. mdpi.com The Rothemund reaction and the MacDonald 2+2 condensation are notable named reactions in porphyrin synthesis. researchgate.net Acid-catalyzed condensation of dipyrromethanes with aldehydes is another route to obtain meso-substituted porphyrins, including those with different substituents at the meso positions. mdpi.com In the case of H₂TFPP, the synthesis can involve the condensation of pentafluorobenzaldehyde with a large excess of pyrrole catalyzed by trifluoroacetic acid, followed by oxidation. mdpi.com

Mechanistic Considerations in Palladium(II) Incorporation

The insertion of a metal ion, such as palladium(II), into the core of a free-base porphyrin is known as metalation. This process involves the coordination of the metal ion to the four central nitrogen atoms of the porphyrin macrocycle. The rate of incorporation of transition metal ions like Pd(II) can be slow, potentially leading to lower reaction yields. rsc.org

A classical approach for inserting Pd(II) involves using Pd(II) chloride or acetate in refluxing solvents like DMF or benzonitrile, with reaction times ranging from 45 minutes to several days. rsc.org Microwave irradiation heating can improve metal insertion. rsc.org The metalation of H₂TFPP with palladium(II) acetate is a common method to obtain this compound. The synthesis of platinum(II) 5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin (PtTFPP), a structurally similar compound to this compound, typically involves the metalation of the free-base porphyrin with platinum(II) chloride. evitachem.com The purification of the metallated product often involves chromatographic techniques, such as silica gel chromatography. evitachem.com

Functionalization and Covalent Immobilization Techniques

The pentafluorophenyl groups at the meso positions of this compound provide reactive sites for further chemical modification, enabling the covalent attachment of various functionalities and the immobilization of the porphyrin onto different material matrices.

Nucleophilic Substitution Reactions for Peripheral Modification

The presence of electron-withdrawing fluorine atoms on the pentafluorophenyl rings makes the para-fluorine atoms particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govworldscientific.comscispace.com This reactivity allows for the introduction of a wide variety of functional groups onto the porphyrin periphery. nih.govworldscientific.com

Nucleophilic substitution on fluorinated porphyrinoids was serendipitously discovered and has since become a widely used method for synthesizing porphyrins with electron-donating substituents at the para position of their meso-aryl groups. worldscientific.com This reaction typically proceeds via a two-step addition-elimination mechanism in aprotic solvents using nucleophiles such as amines, thiols, or hydroxyl groups. nih.gov Primary amines and heterocyclic amines have been shown to react with 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin under high pressure to yield substituted amino derivatives in high yields. ua.pt Different nucleophiles, including amines, alcohols, carboranes, phosphanes, phosphites, and thiols, have been used for nucleophilic aromatic substitution of a fluorine atom in pentafluorophenyl-substituted tetrapyrrolic systems. rsc.org

"Click-Coupling" Approaches via Para-Fluorine Reactivity

The nucleophilic substitution of the labile para-fluorine atoms of the pentafluorophenyl groups provides a basis for "click-based" covalent linkage of fluorinated porphyrins, including this compound and PtTFPP, to sensor matrices. researchgate.netresearchgate.net This approach leverages the high reactivity and selectivity of certain reactions, often referred to as "click chemistry," for efficient functionalization. acs.orgmdpi.com

Click chemistry, introduced by K. B. Sharpless, encompasses efficient, modular reactions that favor the formation of heteroatom bonds. mdpi.comresearchgate.net While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry, other reactions like nucleophilic substitution on activated aromatic systems also fit the concept of creating complex molecules from simpler building blocks. acs.orgmdpi.com In the context of fluorinated porphyrins, the SNAr reaction of the para-fluorine atoms with suitable nucleophiles can be considered a click-coupling approach for covalent functionalization and immobilization. researchgate.netresearchgate.net For instance, the probes can be produced by simple click modification of the para-fluorine atoms with thiols. researchgate.net This click-based covalent linkage to a sensor matrix helps eliminate dye migration and leaching, leading to more stable materials. researchgate.net

Strategies for Integration into Diverse Material Matrices

Covalent immobilization of indicator molecules like this compound within a support matrix is strongly preferred over simple physical entrapment to prevent migration, aggregation, and leaching, which can reduce sensor accuracy and long-term stability. rsc.orgresearchgate.net Various strategies exist for integrating porphyrins into diverse material matrices, often utilizing the functional groups introduced through derivatization.

Covalent bonding to fluoropolymer or silica matrices can be achieved via the nucleophilic substitution of the para-fluorine atom of the pentafluorophenyl part of porphyrins like PtTFPP by alkyl-amines and alkyl-thiols used as cross-linkers. rsc.org This principle applies to this compound as well due to the similar reactivity of the pentafluorophenyl groups. Copolymers of styrene and pentafluorostyrene can be chosen as polymeric materials for click-based covalent linkage of fluorinated porphyrin oxygen indicators to the sensor matrix. researchgate.net Depending on the reaction conditions, this can yield either soluble sensor materials or cross-linked microparticles. researchgate.net Organically modified silica (Ormosil) based sensors with linked indicators have also shown high sensitivity towards oxygen. researchgate.net

Strategies for covalent immobilization of enzymes, which can be relevant for biosensing applications utilizing this compound as a transducer, depend on the type of functional group selected for the coupling reaction. researchgate.net Covalent binding is a widely used immobilization method due to its ability to achieve strong and efficient bonding between biomolecules and solid supports. sci-hub.se This often involves initial activation of the solid support followed by coupling. sci-hub.se Immobilization methods range from physical techniques like adsorption and entrapment to chemical attachment procedures using activated supports, including covalent binding, crosslinking, and affinity interactions. sci-hub.se In one example, a multifunctional material with a core-shell structure containing an inner optical oxygen transducer (this compound) was used for the immobilization of glucose oxidase on its outer surface. researchgate.net While physical adsorption was used in that specific case, the material's structure allows for covalent immobilization strategies on the outer shell. researchgate.net

The integration of porphyrins into material matrices can also be achieved through non-covalent interactions, such as π-π interactions with carbon-based substrates, although covalent methods are often preferred for stability. acs.orgrsc.org Controlling the functional groups of porphyrins allows for the fabrication of stable electrodes for applications like electrocatalysis. acs.org

Advanced Spectroscopic and Electrochemical Characterization of Pdtfpp

Time-Resolved Spectroscopic Investigations

Time-resolved spectroscopy is essential for probing the transient species and dynamic processes that occur following the excitation of PdTFPP.

Transient absorption spectroscopy is a powerful tool for studying the excited-state dynamics of molecules by monitoring changes in absorption over time after excitation. For Pd(II) biladiene complexes, which share structural similarities with porphyrins like this compound, transient absorption spectroscopy has revealed complex excited-state behavior. Higher-energy excitation (λexc ~ 350-500 nm) can lead to additional photophysical processes compared to excitation into the lowest-energy excited states (λexc = 550 nm). researchgate.net Pd(II) biladiene complexes exhibit an intersystem crossing lifetime on the order of tens of picoseconds and a triplet lifetime of approximately 20 microseconds, irrespective of the excitation wavelength. researchgate.net However, excitation with higher-energy light introduces a new lifetime component on the order of hundreds of picoseconds. researchgate.net Density functional theory (DFT) and time-dependent DFT (TDDFT) studies suggest that this 'extra' lifetime observed upon higher energy excitation originates from excitation into higher-energy metal-mixed-charge-transfer excited states with strong spin-orbit coupling to higher energy metal-mixed-charge-transfer triplet states. researchgate.net This indicates that Pd(II) biladienes, and potentially this compound due to structural analogy, support unique triplet photochemistry. researchgate.net Transient absorption spectroscopy generally involves exciting a fraction of molecules to an electronically excited state with a pump pulse and then probing the absorption changes with a delayed probe pulse. nih.gov This technique allows for the investigation of excited-state dynamics, including electron transfer, intersystem crossing, and vibrational cooling, on ultrafast timescales ranging from femtoseconds to nanoseconds. nih.govbeilstein-journals.orgrsc.orgrsc.orgresearchgate.net

Luminescence lifetime measurements provide critical information about the deactivation pathways of excited states, offering insights into the photophysical properties of this compound. The principle often relies on the dynamic quenching process, where the intensity and/or lifetime of luminescence is attenuated by energy transfer to a quenching agent like oxygen. mdpi.com this compound is a commonly used luminophore in oxygen sensors due to its photophysical characteristics. mdpi.com Palladium porphyrins (PdPs) typically have quantum yield values lower than platinum porphyrins (PtPs), but their lifetimes can easily exceed hundreds of microseconds. mdpi.com For this compound immobilized in polystyrene, a lifetime in the absence of a quencher (τ₀) of 1007 μs has been reported. acs.org The dynamic quenching efficiency is proportional to the luminescence decay time. acs.org Studies comparing this compound with other metalloporphyrins like PtTFPP and Ir(III) complexes have shown that the central metal ion significantly influences the lifetime and quantum yield of emission, primarily due to the heavy atom effect. acs.org The phosphorescence lifetimes generally increase in the order of Pt(II) to Ir(III) to Pd(II). acs.org Luminescence lifetime measurements can be performed using time-resolved spectrometers, which can provide a broader dynamic range for Pd-porphyrin luminescence lifetimes (10-100 μs) compared to other complexes like Ru-polypyridyl complexes (0.6-1 μs) in certain applications. nih.gov

Data Table: Luminescence Lifetime of this compound in Polystyrene

| Matrix | Quencher | Lifetime (τ₀) | Reference |

| Polystyrene | None | 1007 μs | acs.org |

Transient Absorption Spectroscopy for Excited-State Dynamics

Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation of Derivatized this compound

NMR spectroscopy is a fundamental technique for determining the structure of organic and organometallic compounds. For derivatized forms of this compound, solid-state NMR, particularly ¹³C CP MAS NMR, can provide specific details about covalent linkages and structural rigidity.

Solid-state ¹³C Cross-Polarization Magic Angle Spinning (CP MAS) NMR spectroscopy is valuable for analyzing the structure and dynamics of solid materials, including polymers and immobilized molecules. This technique enhances the sensitivity of ¹³C signals by transferring polarization from abundant protons and reduces spectral broadening through magic angle spinning. beilstein-journals.org It can provide information about chemical connectivity and molecular dynamics in the solid state. beilstein-journals.org While specific studies on the solid-state ¹³C CP MAS NMR of derivatized this compound were not extensively detailed in the search results, the technique is well-established for analyzing covalent linkages in various solid systems, such as modified cellulose fibers and polymers. beilstein-journals.orgresearchgate.netrsc.org For instance, it has been used to characterize the structure of polymers formed from methylated β-cyclodextrin and epichlorohydrin, confirming the chemical structure and providing insights into molecular dynamics. beilstein-journals.org It is also employed to detect specific functional groups and structural features in complex solid matrices. researchgate.net The application of this technique to derivatized this compound would involve preparing a solid sample of the modified compound and acquiring ¹³C CP MAS NMR spectra to identify characteristic signals corresponding to the porphyrin core, the pentafluorophenyl substituents, and the atoms involved in the covalent linkage to the derivative group. Changes in chemical shifts and signal patterns compared to the non-derivatized this compound could confirm the successful formation of covalent bonds and provide information about the local environment and rigidity introduced by the derivatization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Pathway Analysis

UV-Vis spectroscopy is a straightforward yet informative technique for studying the electronic transitions of molecules and monitoring changes in their concentration or structure over time, particularly during photochemical processes.

UV-Vis absorption spectrometry is frequently used to assess the photochemical stability of chromophores like this compound by monitoring changes in their characteristic absorption bands upon irradiation. Photobleaching, a common issue in optical sensors utilizing luminescent dyes, leads to reduced stability. researchgate.net For this compound incorporated into materials like electrospun nanofibers, UV-Vis spectra can reveal the extent of photobleaching and the formation of degradation products. osu.edu Studies on PSU(this compound)-PCL nanofibers showed a decrease in the initial this compound absorption peaks after prolonged LED irradiation. osu.edu Additionally, the appearance of new absorption peaks in the UV-Vis spectrum indicates the formation of degradation products. osu.edu For example, after 1000 hours of green LED irradiation, PSU(10 wt% this compound)-PCL nanofibers showed a decrease in the original this compound absorption and the appearance of a new peak centered around ~610 nm. osu.edu The rate of photobleaching can be influenced by factors such as the porphyrin content and the intensity and duration of light exposure. osu.edu While luminescence intensity may degrade noticeably upon exposure to certain reactive species like NO₂, the changes in the absorption spectra of this compound in a polystyrene matrix can be less pronounced. acs.org However, changes in absorption are a direct indicator of changes in the electronic structure of the molecule, which can result from bond breaking or chemical modification during photodegradation. osu.edu

Data Table: UV-Vis Absorption Changes of this compound in PSU-PCL Nanofibers upon Aging

| Sample | Aging Condition | Observation in UV-Vis Spectrum | Reference |

| PSU(10 wt% this compound)-PCL nanofibers | 1000 hr Green LED irradiation | Decrease in initial this compound absorption peaks; New peak appears at ~610 nm | osu.edu |

Electrochemical Analysis

Electrochemical analysis, particularly cyclic voltammetry, is a powerful technique used to investigate the redox behavior of compounds like this compound. These studies provide crucial insights into the electron transfer processes the molecule can undergo, which are fundamental to understanding its reactivity and potential applications mdpi.comnih.govrsc.org.

Cyclic Voltammetry for Redox Process Characterization

Cyclic voltammetry (CV) studies of this compound and similar metalloporphyrins reveal characteristic redox processes. These processes typically involve reversible one-electron oxidation and reduction steps centered on the porphyrin ring and potentially the metal center, depending on the specific complex and experimental conditions evitachem.comrsc.orgista.ac.at.

CV measurements are typically performed in a three-electrode cell setup, consisting of a working electrode (often glassy carbon), a counter electrode (such as platinum wire), and a reference electrode (like a non-aqueous Ag/AgNO₃ or Ag/AgCl electrode) rsc.orgista.ac.atacs.org. The measurements are conducted in a suitable solvent containing a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), under an inert atmosphere to prevent interference from dissolved oxygen rsc.orgista.ac.at.

The resulting cyclic voltammograms show peaks corresponding to oxidation and reduction events at specific potentials. The position and shape of these peaks provide information about the reversibility of the electron transfer processes and the stability of the resulting redox species evitachem.commdpi.com. For metalloporphyrins, the redox potentials are influenced by both the central metal ion and the substituents on the porphyrin ring ista.ac.at.

Influence of Pentafluorophenyl Substituents on Electrochemical Behavior

The presence of strongly electron-withdrawing pentafluorophenyl groups at the meso positions of the porphyrin ring significantly influences the electrochemical behavior of this compound evitachem.com. These substituents alter the electron density distribution within the porphyrin macrocycle, which in turn affects the ease of oxidation and reduction evitachem.com.

Electron-withdrawing groups generally lower the energy of the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This leads to the oxidation potentials shifting to more positive values and the reduction potentials shifting to more negative values compared to porphyrins with less electronegative or electron-donating substituents acs.orgista.ac.atspiedigitallibrary.org. This effect makes the porphyrin ring more resistant to oxidation and more easily reduced spiedigitallibrary.org.

Comparative studies with analogous porphyrins have shown that the electronic effects of substituents can modulate redox potentials by a significant margin . The electron-withdrawing nature of the pentafluorophenyl groups in this compound contributes to raising its redox potentials, making it less reactive to photo-oxidation and increasing its photostability, which is advantageous for applications like oxygen sensing spiedigitallibrary.org.

While specific cyclic voltammetry data (peak potentials, current values) for this compound were not extensively detailed in the search results, the general principles derived from studies on similar fluorinated metalloporphyrins and the stated influence of pentafluorophenyl groups on this compound's electrochemical characteristics provide a strong basis for understanding its redox behavior evitachem.comista.ac.atspiedigitallibrary.org.

Table 1: General Influence of Electron-Withdrawing Substituents on Porphyrin Redox Potentials

| Substituent Effect | Oxidation Potential Shift | Reduction Potential Shift | Porphyrin Ring Reactivity |

| Electron-Withdrawing | More Positive | More Negative | More resistant to oxidation, more easily reduced |

| Electron-Donating | More Negative | More Positive | Less resistant to oxidation, less easily reduced |

This table illustrates the general trend observed in porphyrin electrochemistry based on the electronic nature of their substituents. The pentafluorophenyl groups in this compound fall under the "Electron-Withdrawing" category.

Detailed Research Findings:

Theoretical and Computational Studies of Pdtfpp Electronic and Excited-state Properties

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules scispace.com. For PdTFPP and related porphyrinoids, DFT calculations are applied to analyze the ground electronic state, including the distribution of electron density and the characteristics of molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) researchgate.networldscientific.com. Understanding the electronic structure is fundamental to predicting and interpreting spectroscopic properties and reactivity. While specific detailed DFT results solely focused on the electronic ground state of this compound were not extensively detailed in the search results, DFT is a prerequisite for TDDFT calculations and is implicitly used to determine the ground state upon which excited-state calculations are built researchgate.netchemrxiv.orgrsc.orgfaccts.de. Studies on related palladium complexes and porphyrinoids highlight the utility of DFT in understanding the influence of metal centers and substituents on electronic properties worldscientific.comchemrxiv.orgrsc.org.

Time-Dependent Density Functional Theory (TDDFT) for Excited-State Deactivation Pathways

Time-Dependent Density Functional Theory (TDDFT) is a powerful computational technique used to study excited states and predict spectroscopic properties, such as absorption and emission spectra rsc.orgfaccts.denih.gov. For this compound, TDDFT calculations are instrumental in understanding the nature of its excited states and the potential pathways for their deactivation researchgate.netchemrxiv.org. Excited-state deactivation in metalloporphyrins often involves processes like fluorescence, phosphorescence, and intersystem crossing (ISC) to triplet states mdpi.com. Given that palladium is a heavy atom, ISC is typically efficient in palladium porphyrins, leading to significant triplet state populations mdpi.comacs.org.

Computational modeling using DFT and TDDFT has been employed to investigate the excited-state dynamics of related palladium complexes, such as Pd(II) biladienes researchgate.netchemrxiv.org. These studies revealed that excitation into higher-energy metal-mixed-charge-transfer excited states can lead to additional excitation deactivation pathways involving high spin-orbit coupling to higher energy metal-mixed-charge-transfer triplet states researchgate.netchemrxiv.org. While this finding was specifically reported for biladienes, the comparison made with Pd[TPFPP] suggests that similar computational approaches are relevant to understanding the excited-state deactivation mechanisms in this compound, particularly concerning the involvement of metal-centered and charge-transfer states researchgate.netchemrxiv.org.

Elucidation of Excitation Wavelength-Dependent Photophysics

The photophysical behavior of a molecule can sometimes depend on the wavelength of the excitation light, a phenomenon known as excitation wavelength-dependent photophysics rsc.orgnsf.gov. This can occur when different excitation wavelengths populate different excited states, which may have distinct deactivation pathways.

Studies comparing the photophysics of Pd(II) biladienes with that of the analogous aromatic porphyrin, Pd(II) meso-tetrakis(pentafluorophenyl)porphyrin (Pd[TPFPP]), have specifically addressed the presence or absence of excitation-wavelength dependent behavior researchgate.netchemrxiv.orgrsc.org. While Pd(II) biladienes displayed unexpected excited-state dynamics dependent on the excitation wavelength, transient absorption spectroscopy and electronic structure calculations carried out for Pd[TPFPP] demonstrated that this traditional tetrapyrrole does not exhibit the excitation-wavelength dependent photophysics observed for the biladienes researchgate.netchemrxiv.orgrsc.org. This indicates that, unlike some related complexes, the excited-state deactivation pathways in this compound are largely independent of whether excitation occurs into the lowest-energy excited states (e.g., at 550 nm) or higher-energy states (e.g., between 350-500 nm) researchgate.netchemrxiv.org. The consistent intersystem crossing lifetime (on the order of tens of ps) and triplet lifetime (around 20 µs) observed for Pd(II) biladienes, regardless of excitation wavelength, further supports the idea that for traditional porphyrinoids like this compound, the primary deactivation routes from different initial excited states converge rapidly to the key emissive or reactive states researchgate.netchemrxiv.org.

Compound Information

| Compound Name | PubChem CID(s) |

| Palladium(II) meso-tetrakis(pentafluorophenyl)porphyrin | 3867957, 15174008 |

| 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin | 135401562 |

| Palladium | 23938 |

| Platinum | 23939 |

| Platinum(II) meso-tetrakis(pentafluorophenyl)porphyrin | 15174007 |

Data Tables

While detailed computational data (e.g., specific energy levels or transition probabilities from DFT/TDDFT) were not presented in a format suitable for extraction into a table from the search snippets, the experimental absorption and emission data for Pd[TPFPP] can be summarized:

| Spectrum | Peak Wavelength (nm) | Notes |

| Absorption | 403 | Soret band |

| Absorption | 518 | Q-band |

| Absorption | 552 | Q-band |

| Emission | 553 | Fluorescence |

| Emission | 601 | Fluorescence |

| Emission | 668 | Phosphorescence |

| Emission | 735 | Phosphorescence |

Note: Data based on measurements in methanol solution.

Research Applications of Pdtfpp-based Systems

Optical Oxygen Sensing Systems

Optical oxygen sensors based on luminescence quenching offer several advantages, such as non-contact measurement, reversibility, and the potential for miniaturization. nih.govcity.ac.uk PdTFPP is a widely used indicator in such sensors due to its efficient luminescence quenching by molecular oxygen. acs.orgnih.govrsc.org

Principles of Luminescence Quenching by Molecular Oxygen

The operation of optical oxygen sensors utilizing this compound is fundamentally based on the principle of luminescence quenching by molecular oxygen. nih.govrsc.org When this compound is excited by light of an appropriate wavelength, it transitions to an excited electronic state. From this excited singlet state, it undergoes rapid intersystem crossing to a longer-lived triplet excited state, which is phosphorescent. researchgate.net Molecular oxygen in its ground state is paramagnetic with a triplet electronic configuration. rsc.org The presence of molecular oxygen provides an efficient non-radiative pathway for the deactivation of the excited triplet state of this compound. rsc.orgresearchgate.net This interaction leads to a decrease in the intensity and lifetime of the emitted phosphorescence, a phenomenon known as dynamic quenching. rsc.org The relationship between the luminescence intensity or lifetime and the oxygen concentration is typically described by the Stern-Volmer equation. researchgate.net

Triplet-Triplet Energy Transfer Mechanisms

The primary mechanism responsible for the luminescence quenching of this compound by molecular oxygen is triplet-triplet energy transfer. rsc.orgresearchgate.net In this process, energy is transferred from the excited triplet state of this compound to the triplet ground state of molecular oxygen during a collision. rsc.orgresearchgate.net This transfer results in the deactivation of the this compound luminophore back to its ground state and the excitation of molecular oxygen to a short-lived singlet state. rsc.org The efficiency of this energy transfer is dependent on the collision frequency between the excited luminophore and oxygen molecules, which in turn is influenced by the oxygen concentration and the properties of the matrix material in which the luminophore is embedded. rsc.org A good triplet photosensitizer like this compound should exhibit a high yield of intersystem crossing and a long triplet lifetime to facilitate this energy transfer process with oxygen. researchgate.net

Engineering of Sensing Matrix Materials

The performance of a this compound-based oxygen sensor is significantly influenced by the matrix material used to immobilize the luminophore. The matrix serves to hold the dye, provide a pathway for oxygen diffusion, and ideally protect the dye from environmental degradation. Various materials, both polymeric and inorganic/hybrid, have been explored for this purpose.

Polymer-Based Formulations (e.g., Polystyrene, PDMS, PSU-PCL, PVDF)

Polymer matrices are widely used for immobilizing oxygen-sensitive dyes like this compound due to their optical transparency, chemical stability, and ease of processing. nih.gov

Polystyrene (PS): Polystyrene is a common matrix known for its good optical transparency and compatibility with lipophilic dyes. nih.gov Studies have investigated this compound immobilized in polystyrene for oxygen sensing, noting that the Stern-Volmer plots can deviate from linearity in polymers. acs.orgnih.gov

PDMS (Polydimethylsiloxane): PDMS is another frequently used polymer matrix, valued for its high oxygen permeability. researchgate.netresearchgate.net While PDMS offers good oxygen diffusion, some studies suggest that polymers like PSU-PCL may provide more uniform dye distribution. researchgate.net Microstructured PDMS pillar arrays have also been fabricated to enhance sensitivity, particularly for measuring dissolved oxygen at low concentrations. researchgate.net

PSU-PCL (Polysulfone-Polycaprolactone): Core-shell nanofibers composed of a PSU core and a PCL shell have been developed for oxygen sensing with this compound incorporated in the core. researchgate.netosu.edu PSU-based fibers have shown optimum sensitivity due to their relatively higher oxygen permeability compared to other polymers. researchgate.net this compound-containing PSU-PCL fibers exhibited significantly higher sensitivity (I0/I100 values of 106.7) compared to PtTFPP in the same matrix (I0/I100 values of 8.9). researchgate.netacs.org

PVDF (Polyvinylidene Fluoride): While not explicitly detailed for use with this compound in the provided results, PVDF is a polymer commonly used in sensor applications and could potentially be explored as a matrix material. (No specific details on this compound-PVDF from provided text, so cannot elaborate further based solely on provided context).

Research findings highlight that the choice of polymer matrix can significantly impact sensor performance, including sensitivity, response time, and dye distribution. researchgate.net

Inorganic and Hybrid Sol-Gel Matrices (e.g., Porous Silica Nanoparticles, TEOS/Octyl-triEOS)

Inorganic and hybrid sol-gel matrices offer alternative platforms for immobilizing this compound, often providing enhanced porosity and surface area, which can improve oxygen diffusion and sensor sensitivity. mdpi.comresearchgate.netnih.gov

Porous Silica Nanoparticles: The incorporation of porous silica nanoparticles into sensing films has been shown to significantly increase the sensing surface area and improve oxygen diffusivity, leading to enhanced quenching and higher sensitivity. mdpi.comnih.gov this compound embedded with porous silica nanoparticles in a sol-gel matrix has demonstrated very high sensitivity. mdpi.com

TEOS/Octyl-triEOS: Tetraethylorthosilane (TEOS) and n-octyl-triethoxysilane (Octyl-triEOS) are common precursors used in the formation of organically modified silicate (ORMOSIL) sol-gel matrices. mdpi.comnih.govresearchgate.net this compound embedded in TEOS/Octyl-triEOS composite xerogels has been used to fabricate highly sensitive fiber-optic oxygen sensors. mdpi.comresearchgate.netsci-hub.se The composition of the sol-gel matrix can be tuned to optimize sensor properties. mdpi.comresearchgate.net For instance, a this compound-doped n-propyl-TriMOS/TEOS/Octyl-triEOS oxygen sensor showed a sensitivity (I_N2/I_100O2) of 263. mdpi.comsci-hub.se

Hybrid matrices combining sol-gel materials with nanoparticles have shown particular promise in achieving high sensitivity. mdpi.comresearchgate.netnih.gov

Sensor Performance Metrics and Optimization Strategies

The performance of this compound-based oxygen sensors is evaluated using several key metrics, including sensitivity, response time, linearity of the Stern-Volmer plot, and photostability.

Sensitivity: Sensitivity is often quantified as the ratio of luminescence intensity in the absence of oxygen (I_N2 or I0) to the intensity in the presence of a specific oxygen concentration (I_O2 or I100). mdpi.comresearchgate.netresearchgate.net Higher I_N2/I_O2 ratios indicate higher sensitivity. This compound-based sensors have demonstrated high sensitivity, with values reaching up to 386 for a sensor utilizing porous silica nanoparticles in a sol-gel matrix. mdpi.com

Response Time: Response time refers to how quickly the sensor signal changes in response to variations in oxygen concentration. This includes both the time to reach a stable signal upon increasing oxygen (response time) and decreasing oxygen (recovery time). Response times of less than a second have been reported for this compound in certain polymer matrices. researchgate.net

Stern-Volmer Plot Linearity: The Stern-Volmer equation predicts a linear relationship between the ratio of luminescence intensity (I0/I) or lifetime (τ0/τ) and oxygen concentration in ideal cases. researchgate.net this compound-doped sensors often yield linear Stern-Volmer plots, which simplifies calibration and measurement. mdpi.comresearchgate.net However, non-linearity can occur, particularly in polymer matrices, and may be addressed using modified Stern-Volmer models. nih.govacs.orgnih.govresearchgate.net

Photostability: Photobleaching, the irreversible degradation of the luminophore upon light exposure, can limit the long-term stability of optical oxygen sensors. researchgate.netosu.edu While this compound generally exhibits good photostability, optimization strategies are employed to minimize photobleaching, such as incorporating the dye into protective matrices or using pulsed excitation. city.ac.ukosu.edu

Optimization strategies for enhancing the performance of this compound-based oxygen sensors include:

Matrix Engineering: Tailoring the composition and structure of the matrix material to improve oxygen permeability and dye accessibility. researchgate.netmdpi.comresearchgate.net Using porous materials like silica nanoparticles or structured polymer films increases the interaction surface area between the dye and oxygen. researchgate.netmdpi.comnih.govnih.gov

Dye Concentration and Distribution: Optimizing the concentration and ensuring uniform distribution of this compound within the matrix. researchgate.net

Sensor Configuration: Designing the sensor format (e.g., fiber-optic, planar film, nanoparticles) to suit specific applications and improve signal collection. nih.govmdpi.comresearchgate.net

Measurement Techniques: Utilizing luminescence lifetime measurements instead of just intensity, as lifetime measurements are less susceptible to variations in dye concentration or excitation light intensity. city.ac.uk Ratiometric sensing, employing a reference dye, can also improve accuracy and stability. city.ac.ukmdpi.comresearchgate.net

The long triplet lifetime of this compound is a key factor contributing to its high sensitivity, as it increases the probability of collision and energy transfer with oxygen molecules. rsc.orgnih.govresearchgate.net

| Matrix Type | Matrix Composition / Structure | Sensitivity (Example IN2/I100%O2 or I0/I100) | Stern-Volmer Plot | Reference |

| Sol-Gel (Hybrid) | TEOS/Octyl-triEOS + Porous Silica Nanoparticles | ~386 | Linear | mdpi.com |

| Sol-Gel (ORMOSIL) | n-propyl-TriMOS/TEOS/Octyl-triEOS | 263 | Linear | mdpi.comsci-hub.se |

| Sol-Gel | Sol-gel matrix (general) | ~74 | Linear | mdpi.com |

| Polymer (Core-Shell Nanofibers) | PSU-PCL | 106.7 (with this compound) | Linear | researchgate.netacs.org |

| Polymer (Core-Shell Nanofibers) | PES-PCL | 80.6 (with this compound) | Linear | researchgate.netacs.org |

| Polymer | Polymeric matrix (general) | ~7 (IN2/I25%O2) | Not specified | mdpi.com |

| Polymer | Polystyrene (PS) | Not explicitly quantified for this compound in PS | Deviates from linearity | acs.orgnih.gov |

Note: Sensitivity values can vary significantly depending on the specific sensor design and measurement conditions.

Stern-Volmer Analysis and Quenching Kinetics

Stern-Volmer analysis is a fundamental method used to characterize the kinetics of luminescence quenching, a process where the intensity or lifetime of a luminescent substance is reduced by the presence of a quencher molecule. wikipedia.orgedinst.comedinst.com For this compound, oxygen acts as a quencher, and the interaction can be described by the Stern-Volmer equation, which relates the ratio of luminescence intensity or lifetime in the absence ( or ) and presence ( or ) of the quencher to the quencher concentration ([Q]). wikipedia.orgedinst.comedinst.com

The linear form of the Stern-Volmer equation is typically expressed as:

where is the Stern-Volmer constant. This constant is a measure of the efficiency of the quenching process. For dynamic quenching, where quenching occurs through collisions between the luminophore and the quencher, is equal to the product of the bimolecular quenching constant () and the lifetime of the luminophore in the absence of the quencher (). wikipedia.orgedinst.com

Studies involving this compound have utilized Stern-Volmer analysis to quantify its sensitivity to oxygen. A linear Stern-Volmer plot is often observed, particularly when the dye is immobilized in certain matrices. researchgate.netmdpi.comresearchgate.net The slope of this plot provides the value, from which the bimolecular quenching constant () can be determined if the lifetime in the absence of oxygen is known. edinst.com

For instance, the bimolecular quenching constant () for this compound immobilized in Ormosil particles was calculated to be 120 Pa⁻¹s⁻¹. nih.gov This value, along with the Stern-Volmer constant, is crucial for understanding the fundamental quenching mechanism and for designing efficient oxygen sensors.

Sensitivity, Response Time, and Photostability Considerations in Practical Systems

The performance of this compound-based sensing systems in practical applications is evaluated based on several key parameters: sensitivity, response time, and photostability.

Sensitivity refers to the magnitude of the change in luminescence signal (intensity or lifetime) in response to a change in analyte concentration (oxygen). This compound is known for its high sensitivity to oxygen, which is partly attributed to its relatively long luminescence lifetime compared to similar porphyrins like PtTFPP. mdpi.comnih.gov For example, a fiber-optic oxygen sensor using this compound with porous silica nanoparticles embedded in a sol-gel matrix demonstrated a high sensitivity of IN2/I100%O2 ≈ 386. mdpi.com This indicates a significant decrease in luminescence intensity in the presence of oxygen.

Response time is the time it takes for the sensor to reach a certain percentage (e.g., 90% or 95%) of its final signal change after a sudden alteration in analyte concentration. The response time of this compound-based sensors can vary depending on the matrix in which the dye is immobilized and the sensor architecture. For a this compound-doped sensor, reported response times when switching between 100% O2 and 100% N2 environments include 7.9 and 58.9 seconds. researchgate.netresearchgate.net However, faster response times (<0.5 s) have been achieved with core-shell nanofibers incorporating this compound, which is attributed to the porous nature of the fibers and the high oxygen permeability of the matrix material. researchgate.net

Photostability is the ability of the sensor material to withstand prolonged exposure to excitation light without significant degradation of its luminescence properties. Photodegradation of sensing dyes like this compound can lead to a decrease in sensitivity and a reduction in the operational lifetime of the sensor. researchgate.net While this compound generally exhibits good photostability, particularly compared to some other porphyrins, it can still undergo degradation, especially under continuous UV excitation. researchgate.netnih.govmdpi.com Strategies to enhance the photostability of this compound-based sensors include incorporating antioxidants into the sensing matrix or covalently coupling the dye to the polymer matrix to prevent migration and leaching. nih.govresearchgate.net Studies have shown that linking the dye to the polymer significantly reduces negative effects like decreased sensitivity over time and very long dynamic response times. nih.gov

Here is a table summarizing some reported performance characteristics:

| Sensor Type | Matrix | Sensitivity (IN2/IO2 or similar) | Response Time (s) | Photostability | Citation |

| Fiber-optic oxygen sensor with porous silica nanoparticles | TEOS/Octyl-triEOS composite xerogel | ≈ 386 (IN2/I100%O2) | Not specified | Stable after 2h continuous 405nm illumination. mdpi.com | mdpi.com |

| This compound-doped sensor | Not specified (likely fibrous films) | Not specified | 7.9 and 58.9 | Not specified | researchgate.netresearchgate.net |

| Core-shell nanofibers incorporating this compound | PDMS (oxygen permeable) | Excellent Stern-Volmer linearity | < 0.5 | Assessed, results not detailed in snippet | researchgate.net |

| Optical oxygen sensor based on Pd(II) complex in sol-gel | Sol-gel matrix | ≈ 60 (IN2/I100%O2) | Not specified | Not specified | mdpi.com |

| Optical oxygen sensor based on Pd(II) complex in polymer | Polymeric matrix | ≈ 7 (IN2/I25%O2) | Not specified | Not specified | mdpi.com |

| Polystyrene optode doped with this compound | Polystyrene | τ0/τ21% ≈ 35.9 - 45.6 | Not specified | Phosphorescence intensity decreased to 5% after 75 min continuous irradiation. mdpi.com | mdpi.com |

Interference and Cross-Talk Studies (e.g., with Nitrogen Dioxide)

In practical sensing applications, it is crucial to evaluate the potential interference and cross-talk from other chemical species that might affect the sensor's response to the target analyte. Nitrogen dioxide (NO2) is an example of a gas that can potentially interfere with the performance of optical oxygen sensors, including those based on this compound. nih.govacs.orgnih.gov

Studies have shown that some luminescent dyes used in optical oxygen sensors can exhibit either irreversible decomposition or reversible luminescence quenching in the presence of nitrogen dioxide. nih.govacs.orgnih.gov This cross-talk can lead to inaccurate oxygen measurements, particularly if NO2 is present in significant concentrations or is generated in the system. nih.govnih.gov

While the provided search results specifically mention that phosphorescent metalloporphyrins, as a class, show higher resistance against nitrogen dioxide compared to many other luminescent dyes, and that their phosphorescence can be reversibly quenched by NO2, direct detailed studies on the interference of nitrogen dioxide specifically with this compound were not extensively detailed in the snippets. nih.govacs.orgnih.gov However, the general finding regarding metalloporphyrins suggests that this compound's luminescence is likely to be affected by NO2, potentially through reversible quenching. nih.govnih.govresearchgate.net The extent of this interference would depend on the concentration of NO2 and the specific matrix in which the this compound is immobilized, as different polymers can have varying permeabilities to NO2. acs.org

Therefore, for accurate oxygen sensing with this compound-based systems in environments where nitrogen dioxide might be present, it is essential to conduct specific interference studies to understand and potentially mitigate the effects of NO2 cross-talk.

Advanced Sensing Architectures

The integration of this compound into advanced sensing architectures allows for the development of more sophisticated and versatile sensing platforms.

Fiber-Optic Sensor Integration

Fiber-optic sensors offer several advantages, including their small size, flexibility, and the ability to perform remote sensing. Integrating this compound into fiber-optic sensor platforms enables the development of optical oxygen sensors that can be used in various applications, such as structural health monitoring or in situ measurements in challenging environments. mdpi.comnih.govd-nb.info

In this architecture, a sensing film containing this compound immobilized in a suitable matrix (e.g., sol-gel or polymer) is typically coated on the end or along the length of an optical fiber. mdpi.comresearchgate.net Light is delivered through the fiber to excite the this compound, and the emitted luminescence, which is quenched by oxygen, is collected back through the same or a different fiber. mdpi.comnih.gov The change in luminescence intensity or lifetime is then correlated to the oxygen concentration.

Studies have demonstrated the fabrication of highly sensitive fiber-optic oxygen sensors using this compound combined with materials like porous silica nanoparticles embedded in a sol-gel matrix. mdpi.comresearchgate.net This combination enhances sensitivity by increasing the sensing surface area and improving oxygen diffusivity. mdpi.com The use of optical fibers also allows for multiplexed sensing, where multiple sensors can be integrated onto a single fiber or fiber bundle to measure different parameters or at different locations. nih.gov

Dual-Probe Luminescence Lifetime Measurements for Multi-Analyte Sensing

Dual-probe sensing involves using two different luminescent probes within the same system to simultaneously measure two different analytes or to provide temperature compensation for oxygen sensing. rsc.orgwarwick.ac.uk this compound, with its distinct luminescence properties (e.g., emission spectrum and lifetime), can be paired with another luminophore sensitive to a different parameter (e.g., temperature or another analyte) to create dual-probe systems. rsc.orgwarwick.ac.uk

Luminescence lifetime measurements are particularly valuable in dual-probe sensing because they are generally less affected by variations in excitation light intensity or dye concentration compared to intensity-based measurements. rsc.orgdiva-portal.org By using probes with spectrally separable emissions and/or different luminescence decay times, the signals from each probe can be distinguished and analyzed independently. rsc.orgwarwick.ac.uk

An example of this approach is the development of a dual-probe system for simultaneous glucose and oxygen monitoring, where this compound is used as the oxygen-sensitive probe alongside a glucose-sensitive probe like PtOEP. warwick.ac.uk By employing a system capable of dual-luminescence lifetime measurements, the oxygen concentration can be determined using the this compound signal, which can then be used to compensate for the effect of oxygen on the glucose sensor's response. warwick.ac.uk This allows for more accurate and reliable measurements in environments where both glucose and oxygen levels may vary. warwick.ac.uk

Photocatalytic Applications

Beyond its use in sensing, this compound has also shown promise in photocatalytic applications, particularly in the generation of singlet oxygen (¹O₂) and the degradation of organic pollutants. researchgate.netresearchgate.netacs.orgnih.gov

Photocatalysis involves using light to drive chemical reactions with the help of a photocatalyst. This compound, as a metalloporphyrin, can act as a photosensitizer, absorbing light and transferring energy to molecular oxygen to produce highly reactive singlet oxygen. researchgate.netresearchgate.netacs.orgnih.gov Singlet oxygen is a powerful oxidizing agent that can degrade various organic compounds. researchgate.net

Research has explored the integration of this compound into photocatalytic membranes for water treatment applications. researchgate.netresearchgate.netacs.orgnih.gov For example, a hybrid material combining this compound with a poly(vinylidene fluoride) (PVDF) membrane has been developed for the photocatalytic degradation of organic dyes like methylene blue under visible light illumination. researchgate.netresearchgate.netacs.orgnih.gov

Data from such studies demonstrate the effectiveness of this compound-based photocatalytic systems. For instance, a this compound-PVDF membrane achieved 83% degradation of methylene blue under specific conditions (1 mg L⁻¹ MB concentration, 0.1 × 10⁻³ L min⁻¹ flow rate, 21 mW cm⁻² light intensity, and 25 µmol g⁻¹ this compound loading). acs.orgnih.gov The apparent reaction rate constant for methylene blue removal was found to be 6.52 min⁻¹, indicating efficient photodegradation within the membrane. researchgate.netacs.orgnih.gov These findings highlight the potential of this compound-based materials for developing efficient and stable photocatalytic systems for environmental remediation.

Here is a table summarizing photocatalytic performance data:

| Application | Catalyst System | Target Pollutant | Light Source | Degradation Achieved | Apparent Rate Constant (kapp) | Stability | Citation |

| Water Treatment | This compound-PVDF membrane | Methylene blue | Green light (528±20 nm) | 83% | 6.52 min⁻¹ | Stable over 90 hours. researchgate.netacs.orgnih.gov | researchgate.netacs.orgnih.gov |

Hydrogen Evolution from Water under Visible Light Irradiation

This compound has demonstrated utility as a photocatalyst for the production of hydrogen gas from water when exposed to visible light. evitachem.com This process typically involves the use of a sacrificial electron donor in aqueous solutions. evitachem.com

Mechanistic Investigations of Photoinduced Electron Transfer and Proton Reduction

The mechanism of photocatalytic hydrogen production using this compound involves several key steps. Upon absorption of visible light, the porphyrin ring enters an excited state. evitachem.com This excited state facilitates the transfer of an electron from a sacrificial donor to the palladium center. evitachem.com The reduced palladium species then participates in proton reduction reactions, leading to the generation of hydrogen gas. evitachem.com Electrochemical studies, such as cyclic voltammetry, indicate that this compound undergoes reversible one-electron oxidation and reduction processes, characteristics influenced by the electron-withdrawing pentafluorophenyl groups. evitachem.com

Generation of Singlet Oxygen (¹O₂) for Oxidative Processes

This compound is recognized as an effective photosensitizer for the generation of singlet oxygen (¹O₂). medchemexpress.comresearchgate.netacs.orgresearchgate.net Palladium(II) complexes, including this compound, are commonly used as photosensitizers due to their efficiency in generating singlet oxygen and their higher photostability compared to free-base porphyrins and zinc(II) complexes. researchgate.netresearchgate.net Singlet oxygen is a highly reactive species used in various oxidative processes, including the degradation of organic pollutants. researchgate.netresearchgate.net The generation of singlet oxygen typically involves energy transfer from the excited triplet state of the photosensitizer to ground-state molecular oxygen. google.com

Environmental Remediation (e.g., Degradation of Organic Pollutants)

This compound-based materials have been investigated for environmental remediation applications, specifically for the degradation of organic pollutants in water. researchgate.netacs.orgresearchgate.netresearchgate.netmdpi.com Supported porphyrins, such as this compound immobilized on solid materials, are considered an effective strategy for developing photocatalytic systems with enhanced properties for degrading various organic contaminants. researchgate.net

Hybrid Membrane Photocatalytic Systems (e.g., this compound-PVDF)

Hybrid membrane photocatalytic systems utilizing this compound have shown promise for water treatment. A notable example is the combination of this compound with a poly(vinylidene fluoride) (PVDF) membrane. researchgate.netacs.orgresearchgate.netnih.govacs.org This hybrid material effectively generates singlet oxygen for water treatment applications. researchgate.netacs.orgresearchgate.netnih.govacs.org

Studies have demonstrated the efficacy of this compound-PVDF membranes in degrading organic pollutants like methylene blue (MB) under visible light illumination. researchgate.netacs.orgresearchgate.netnih.govacs.org For instance, a system using a 0.2 μm pore size PVDF membrane coated with this compound achieved 83% degradation of methylene blue (1 mg L⁻¹) under specific flow rate and light intensity conditions. researchgate.netacs.orgresearchgate.netnih.govacs.org The enhanced mass transfer within the membrane contributes to an efficient photodegradation rate. researchgate.netacs.orgresearchgate.netnih.govacs.org These membranes have shown stable photocatalytic degradation performance over extended periods. researchgate.netacs.orgresearchgate.netnih.gov

Here is a table summarizing some research findings on this compound-PVDF membrane performance in methylene blue degradation:

| Parameter | Value | Source |

| Membrane Pore Size | 0.2 μm | researchgate.netacs.orgresearchgate.net |

| This compound Loading | 25 μmol g⁻¹ | researchgate.netacs.orgresearchgate.net |

| Light Source | Green Light (528 ± 20 nm) | researchgate.netacs.orgresearchgate.net |

| Light Intensity | 21 mW cm⁻² | researchgate.netacs.orgresearchgate.net |

| Methylene Blue Concentration | 1 mg L⁻¹ | researchgate.netacs.orgresearchgate.net |

| Flow Rate | 0.1 × 10⁻³ L min⁻¹ | researchgate.netacs.orgresearchgate.net |

| Flux | 30 L m⁻² h⁻¹ | researchgate.netacs.orgresearchgate.net |

| Methylene Blue Degradation | 83% | researchgate.netacs.orgresearchgate.net |

| Apparent Rate Constant (kapp) | 6.52 min⁻¹ | researchgate.netacs.orgresearchgate.net |

| Stable Performance Duration | Over 90 hours | researchgate.netacs.orgresearchgate.net |

The adsorption of this compound onto the hydrophobic PVDF membrane occurs through hydrophobic interactions. researchgate.net

Oxidative C-H Functionalization Reactions

This compound has been identified as an efficient and robust catalyst for photoinduced oxidative C-H functionalization reactions, utilizing oxygen as the terminal oxidant. researchgate.net Studies have shown that this compound can catalyze the α-functionalization of tertiary amines under visible light irradiation and aerobic conditions, yielding products in good to excellent yields. researchgate.net The photocatalysis mechanism in these reactions has been revealed to proceed via singlet-oxygen oxidation. researchgate.net this compound has demonstrated high robustness in these reactions, with high recovery rates observed after the photochemical process. researchgate.net

Pressure-Sensitive Paint (PSP) Formulations

This compound is also utilized in the formulation of pressure-sensitive paints (PSPs). mdpi.comaip.orgresearchgate.netnih.gov PSP is an optical technique used in aerodynamic testing to measure surface pressure distributions. aip.orgnih.gov It consists of a luminescent molecule (luminophore) and a binder. researchgate.net this compound functions as a pressure-sensitive luminophore or pressure sensor in these formulations. mdpi.comaip.org The luminescence of this compound is sensitive to oxygen concentration, and since oxygen partial pressure is related to air pressure, the luminescence can be correlated to surface pressure. researchgate.netnih.govresearchgate.net

PSPs containing this compound, often combined with a polymer binder like poly[1-(trimethylsilyl)-propyne] (poly(TMSP)), have shown high pressure sensitivity, particularly in low-pressure conditions. researchgate.netnih.govnii.ac.jp Studies in low-density wind tunnels, such as the Mars wind tunnel, have demonstrated that PSPs composed of this compound and poly(TMSP) exhibit high pressure sensitivity at pressures as low as 1 kPa, with measured static pressure values aligning well with reference sensors. researchgate.netnih.gov this compound is considered a preferred metalloporphyrin for oxygen-sensitive phosphorescent probes due to its compatibility with nonpolar polymers and good brightness, as well as its excellent resistance to photo-oxidation. researchgate.netnih.govsemanticscholar.org

Influence of Central Metal Ion on PSP Performance Characteristics

The performance of metalloporphyrin-based PSPs, including those utilizing the tetra(pentafluorophenyl)porphyrin ligand, is significantly influenced by the nature of the central metal ion acs.orgresearchgate.netnih.gov. This influence allows for the tailoring of key PSP characteristics, such as pressure sensitivity, temperature sensitivity, and luminescence lifetime acs.orgresearchgate.netnih.gov.

Tailoring Pressure Sensitivity and Temperature Sensitivity

The central metal ion in porphyrin luminophores can be used to tailor the resulting luminescence lifetime, which in turn heavily influences the pressure and temperature sensitivity of polymer PSP formulations acs.orgresearchgate.netnih.gov. Studies comparing different central metal ions like Pt(II), Ir(III), and Pd(II) in the tetra(pentafluorophenyl)porphyrin complex have shown a correlation between phosphorescence lifetime and pressure sensitivity acs.orgresearchgate.netnih.gov. The pressure sensitivity of PSPs has been observed to increase with increasing phosphorescence lifetime, following the order of Pt(II) to Ir(III) to Pd(II) acs.orgresearchgate.netnih.gov.

However, this increase in pressure sensitivity with longer phosphorescence lifetimes can also be accompanied by an increase in temperature sensitivity, particularly at pressures above 70 kPa acs.orgresearchgate.netnih.gov. This highlights a trade-off that must be considered when designing PSPs for specific applications, as optimizing for high-pressure sensitivity might necessitate strategies to mitigate increased temperature dependence acs.orgresearchgate.netnih.gov.

Comparative Analysis with Analogous Metalloporphyrin Systems

Palladium versus Platinum Porphyrins (e.g., PdTFPP vs. PtTFPP)

Palladium and platinum porphyrins, specifically this compound and PtTFPP, are frequently compared due to their similar structures and applications as oxygen sensors. Both compounds feature the same meso-tetra(pentafluorophenyl)porphyrin ligand but differ in the central metal ion.

Contrasting Photophysical Properties and Sensing Capabilities

The photophysical properties of this compound and PtTFPP, particularly their phosphorescence, are central to their use in sensing. Both exhibit good brightness upon excitation in the Soret band semanticscholar.orgmdpi.com. However, key differences exist, especially concerning their excited-state lifetimes and resulting sensitivity.

Palladium porphyrins (PdPs), including this compound, generally possess longer phosphorescence lifetimes compared to platinum porphyrins (PtPs) semanticscholar.orgmdpi.comacs.org. While platinum porphyrins typically have high quantum yields, sometimes reaching 50%, with lifetimes in the tens of microseconds, palladium porphyrins often have 2-3 times lower quantum yields but lifetimes that can easily surpass hundreds of microseconds semanticscholar.orgmdpi.com. For instance, this compound has been reported with a luminescence decay time (τ₀) of 1007 µs in polystyrene, while PtTFPP in a similar matrix had a τ₀ of about 60 µs mdpi.comnih.gov. This longer lifetime of this compound contributes to a higher degree of dynamic phosphorescence quenching by oxygen semanticscholar.orgmdpi.com.

This difference in lifetime directly impacts their sensing capabilities, particularly for oxygen. Indicators with longer lifetimes, such as PdPs, offer great sensitivity and provide high resolution in detecting low concentrations of O₂ semanticscholar.orgmdpi.com. A typically high degree of dynamic phosphorescence quenching was observed for this compound, with a <τ₀>/<τ₂₁%> ratio of approximately 36, compared to about 6 for an iridium analogue and <3 for a Pt(II) complex in polystyrene semanticscholar.orgmdpi.com. This suggests that this compound can be more sensitive for trace oxygen sensing compared to PtTFPP nih.gov. However, at moderate oxygen concentrations, indicators with very long lifetimes like this compound can suffer excessive attenuation of phosphorescence, potentially reducing the signal-to-noise ratio semanticscholar.orgmdpi.com.

Despite the differences in lifetime and sensitivity range, both PtTFPP and this compound are commonly used luminophores in O₂ sensors semanticscholar.orgmdpi.com. Their molar absorption coefficients (ε) are high, exceeding 180,000 M⁻¹cm⁻¹, resulting in good brightness when excited in the Soret band mdpi.com.

Differences in Photostability and Matrix Compatibility

Photostability is a critical factor for the long-term performance of optical sensors. The presence of fluorine atoms on the periphery of the porphyrin ring in both this compound and PtTFPP significantly improves photostability due to their electron-withdrawing effect semanticscholar.orgmdpi.com. Both PtTFPP and this compound metalloporphyrins are known for their excellent resistance to photo-oxidation semanticscholar.orgmdpi.com. Studies have shown that PtTFPP in micelles exhibited higher photostability compared to PtTFPP suspended in water nih.govplos.org. Similarly, the robust this compound indicator was seen to be better than its Ir(III) counterpart in terms of photostability, although the iridium complex also showed good performance mdpi.com.

Both PtTFPP and this compound are highly compatible with nonpolar polymers, excluding silicones semanticscholar.orgmdpi.com. This compatibility allows for their effective incorporation into various polymer matrices for sensing applications, such as polystyrene (PS), poly(ether sulfone) (PES), and polysulfone (PSU) semanticscholar.orgmdpi.comacs.org. The choice of polymer matrix can influence the sensor's properties, including sensitivity and response time acs.org. Covalent coupling of these indicators to the matrix can further increase sensor stability and eliminate dye migration and leaching while preserving their excellent photophysical properties nih.gov.

| Property | This compound | PtTFPP |

| Central Metal | Palladium (Pd) | Platinum (Pt) |

| Phosphorescence Lifetime | Typically longer (hundreds of µs) semanticscholar.orgmdpi.com | Typically shorter (tens of µs) semanticscholar.orgmdpi.com |

| Quantum Yield | Generally lower semanticscholar.orgmdpi.com | Generally higher semanticscholar.orgmdpi.com |

| Sensitivity to Low O₂ | Higher semanticscholar.orgmdpi.comnih.gov | Lower compared to this compound mdpi.com |

| Dynamic Quenching Ratio | High (e.g., ≈36 in PS) semanticscholar.orgmdpi.com | Lower (e.g., <3 in PS) mdpi.com |

| Resistance to Photo-oxidation | Excellent semanticscholar.orgmdpi.com | Excellent semanticscholar.orgmdpi.com |

| Compatibility with Polymers | High (nonpolar) semanticscholar.orgmdpi.com | High (nonpolar) semanticscholar.orgmdpi.com |

Comparison with Other Transition Metal Porphyrins (e.g., Ir(III), Zn(II), Co(II) complexes, Ru(II) complexes)

Metalloporphyrins with other transition metals exhibit a range of photophysical and chemical properties that differ from palladium and platinum porphyrins, influencing their suitability for various applications.

Iridium(III) porphyrin complexes, for example, have also been explored for oxygen sensing. Compared to this compound, the absorption and emission bands of an iridium metalloporphyrin (IrTFPP-CO-Cl) were bathochromically shifted by approximately 7 nm semanticscholar.orgmdpi.com. While IrTFPP-CO-Cl showed room temperature phosphorescence and moderate sensitivity, with a <τ₀>/<τ₂₁%> ratio of ≈6, this compound exhibited a significantly higher ratio of ≈36 semanticscholar.orgmdpi.com. Iridium complexes can be six-coordinate, allowing for modulation of axial ligands to tune properties semanticscholar.orgmdpi.com. Despite exhibiting potentially intermediate sensitivity over their platinum and palladium counterparts, iridium metalloporphyrins are considered a relatively more recent and less-exploited category semanticscholar.orgmdpi.com.

Zinc(II) and Cobalt(II) porphyrin complexes also show distinct characteristics. The central metal significantly shapes the electronic properties and potential reactivity of metalloporphyrin molecules chemrxiv.org. Studies on Ni and Zn metalloporphyrins with varying anchoring groups indicate that the choice of metal and anchoring group influences the distribution of electron density in molecular orbitals, affecting electronic descriptors and optical spectra aip.orgaip.org. Zinc metalation of porphyrin cores has been shown to significantly influence reactive oxygen species (ROS) production in ruthenium porphyrin derivatives mdpi.com.

Ruthenium(II) complexes, such as Ru(dpp)₃²⁺, are also commonly used luminophores in O₂ sensors semanticscholar.orgmdpi.comnih.gov. Ruthenium nitrosyl porphyrin complexes exhibit different electron-transfer behavior depending on axial ligation and the porphyrin ligand (e.g., TPP vs. OEP) conicet.gov.ar. The substitution pattern of the porphyrin can also influence the structure and electronic properties of ruthenium(II) porphyrin phosphine complexes rsc.org.

Structural and Electronic Effects on Spectroscopic and Reactivity Profiles

The structural and electronic properties of metalloporphyrins are profoundly influenced by the central metal ion and the periphery of the porphyrin macrocycle. These factors dictate their spectroscopic features and reactivity profiles.

The inclusion of different metal cations in the center of the porphyrin ring alters the photophysical properties, solubility, stability, and other features of the resulting metalloporphyrin complex semanticscholar.orgmdpi.com. Peripheral modifications, such as adding substituents to the β-pyrrolic and/or meso positions, also play a crucial role semanticscholar.orgmdpi.com. Phenyl groups in meso-positions, for instance, increase solubility in organic solvents and polymers semanticscholar.orgmdpi.com. Replacing peripheral hydrogen atoms with fluorine halogens, as in TFPP, dramatically improves photostability due to the electron-withdrawing effect semanticscholar.orgmdpi.com.

The central metal governs the chemistry at the core, while peripheral and axial substituents influence the electron density distribution within the macrocycle, affecting reactivity and stability chemrxiv.org. The electronic structure, including orbital energies and spin multiplicity, is significantly shaped by the central metal and spin state chemrxiv.org. Changes in the central metal can affect the geometry of the molecule, likely due to interactions between the metal d-orbitals and the porphyrin core chemrxiv.org.

Computational studies using density functional theory (DFT) have investigated the influence of anchoring groups and central metals (like Ni and Zn) on the electronic structure and optical properties of porphyrins aip.orgaip.org. These studies show that changes in anchoring groups alter the distribution of electron density in HOMO and LUMO, affecting electronic descriptors and causing shifts in optical spectra aip.orgaip.org. The rigidity of the macrocycle and the presence of peripheral groups also strongly influence the chelating ability of porphyrinoids researchgate.net. Electron-withdrawing meso-substituents can affect the metal-oxo bonds in oxo metalloporphyrins, influencing their reactivity nih.gov.

The position of the Soret band in the electronic absorption spectrum is influenced by the central metal. For TFPP-based metalloporphyrins, the Soret band blue-shifts in the order of Ir(III) ≈ Zn(II) > Free-base > Pd(II) > Pt(II) acs.org. This blue-shift is attributed to the stabilization of the a₂ᵤ HOMO-1 orbital by the metal ion, increasing the HOMO-1 to LUMO energy gap acs.org.

Analysis of Free-Base Porphyrin Counterparts

Free-base porphyrins, lacking a metal ion in the core, serve as important counterparts for understanding the effects of metalation. The absence of a central metal results in a different symmetry and electronic structure compared to metalloporphyrins.

Free-base porphyrins typically exhibit a split in their Q-bands due to the lower symmetry caused by the central protons acs.org. This results in four Q bands (Qᵧ and Qₓ and their vibrational satellites) compared to the two Q bands (with vibrational satellites) usually observed in metalloporphyrins acs.org.

Metalation with a transition metal significantly alters the photophysical properties. For example, the quantum efficiencies of hydrophilic metal porphyrins (PtCPK, PtCP, PdCPK, PtTCPP) were observed to be extremely low (0.001 to 0.0095) compared to hydrophobic metalloporphyrins like PtTFPP nih.gov.

While free-base porphyrins can exhibit luminescence, the introduction of heavy metal ions like palladium and platinum enhances phosphorescence due to increased spin-orbit coupling. This makes metalloporphyrins, particularly those with heavy metals, more suitable for applications relying on triplet-state properties, such as phosphorescence-based oxygen sensing. Palladium(II) complexes are often preferred as photosensitizers for singlet oxygen generation due to their superior efficiency and higher photostability compared to free-base porphyrins and Zn(II) complexes researchgate.netresearchgate.net.

The synthesis of metalloporphyrins like PtTFPP and this compound involves the metalation of the free-base porphyrin, 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin, with the respective metal salts evitachem.com. Understanding the properties of the free-base ligand is crucial for comprehending the changes induced by metalation.

Future Research Directions and Emerging Applications

Development of Novel PdTFPP Derivatives with Tailored Properties

A significant area of future research centers on the synthesis and characterization of new this compound derivatives. The objective is to strategically modify the porphyrin core or introduce specific functional groups to precisely control the compound's photophysical, chemical, and sensing attributes researchgate.netresearchgate.net. This includes efforts to improve solubility, enhance sensitivity towards particular analytes beyond oxygen, increase photostability under diverse environmental conditions, and optimize emission wavelengths, such as shifting towards the near-infrared (NIR) spectrum for specific sensing needs rsc.orgrsc.org.